5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one
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Overview
Description
5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a benzodioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one typically involves the reaction of 4-(benzenesulfonyl)phenylboronic acid with 1,3-benzodioxol-2-one under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfonamide derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.
Mechanism of Action
The mechanism of action of 5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function and leading to antiproliferative effects in cancer cells . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Benzodioxol derivatives: Compounds with the benzodioxol ring system, which are used in various chemical and pharmaceutical applications.
Uniqueness
5-[4-(Benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one is unique due to its combined structural features of both benzenesulfonyl and benzodioxol groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)phenyl]-1,3-benzodioxol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c20-19-23-17-11-8-14(12-18(17)24-19)13-6-9-16(10-7-13)25(21,22)15-4-2-1-3-5-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJXUMBMXTOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC4=C(C=C3)OC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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